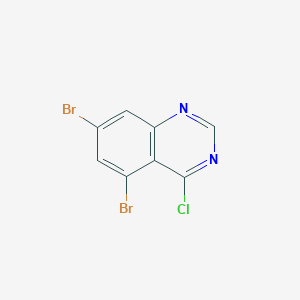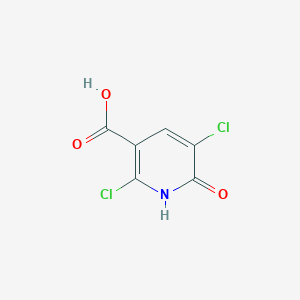![molecular formula C33H40O19 B13136551 7-{[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-chromen-4-one](/img/structure/B13136551.png)
7-{[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Grosvenorin can be extracted from the fruits of Siraitia grosvenorii. The extraction process typically involves drying the fruit, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate grosvenorin .
Industrial Production Methods: Industrial production of grosvenorin involves large-scale cultivation of Siraitia grosvenorii, followed by mechanical drying and solvent extraction. The extract is then subjected to high-performance liquid chromatography (HPLC) for purification. The purified compound is then crystallized and packaged for various applications .
化学反応の分析
Types of Reactions: Grosvenorin undergoes several types of chemical reactions, including:
Oxidation: Grosvenorin can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: Grosvenorin can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed:
科学的研究の応用
Grosvenorin has a wide range of scientific research applications, including:
Chemistry: Used as a natural antioxidant in various chemical formulations.
Biology: Studied for its antibacterial properties and its role in modulating gut microbiota.
Medicine: Investigated for its potential use in treating bacterial infections and as an antioxidant supplement.
Industry: Used in the food industry as a natural sweetener and preservative
作用機序
The mechanism of action of grosvenorin involves its interaction with bacterial cell walls, leading to the disruption of cell wall synthesis and bacterial cell death. It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress. The molecular targets include bacterial enzymes and cell wall components, as well as reactive oxygen species in the case of its antioxidant activity .
類似化合物との比較
Mogroside V: Another compound found in Siraitia grosvenorii with similar antioxidant properties.
Stevioside: A natural sweetener with antioxidant properties found in Stevia rebaudiana.
Glycyrrhizin: A compound found in licorice root with antibacterial and antioxidant properties.
Uniqueness of Grosvenorin: Grosvenorin is unique due to its dual antibacterial and antioxidant activities, which are not commonly found together in other similar compounds. Its ability to modulate gut microbiota also sets it apart from other natural compounds .
特性
分子式 |
C33H40O19 |
|---|---|
分子量 |
740.7 g/mol |
IUPAC名 |
7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H40O19/c1-10-19(37)23(41)26(44)31(46-10)51-29-22(40)18-15(36)7-14(8-16(18)49-28(29)12-3-5-13(35)6-4-12)48-33-30(25(43)21(39)17(9-34)50-33)52-32-27(45)24(42)20(38)11(2)47-32/h3-8,10-11,17,19-21,23-27,30-39,41-45H,9H2,1-2H3/t10-,11+,17-,19-,20+,21-,23+,24-,25+,26+,27+,30+,31-,32-,33+/m0/s1 |
InChIキー |
XHZGMSOSMFDIBR-CNOBVSCRSA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=CC(=C4C(=C3)OC(=C(C4=O)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)O)O)O)C6=CC=C(C=C6)O)O)CO)O)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=C3)OC(=C(C4=O)OC5C(C(C(C(O5)C)O)O)O)C6=CC=C(C=C6)O)O)CO)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


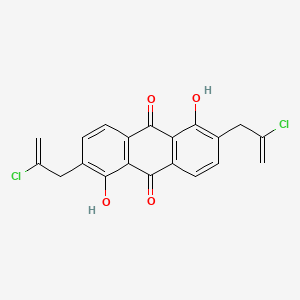
![7-Benzyl-4-(4-methoxybenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13136475.png)
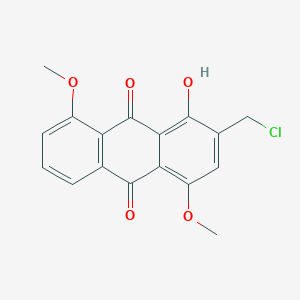
![3,6-Dichloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13136484.png)


![azane;[(2R)-3-[hydroxy-[(1R,2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13136497.png)
![1,1'-([9,9'-Bifluorenylidene]-2,2'-diyl)diethanone](/img/structure/B13136501.png)
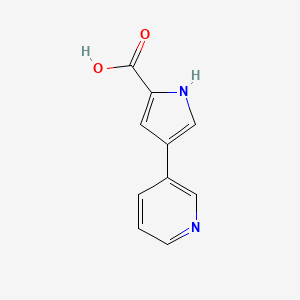
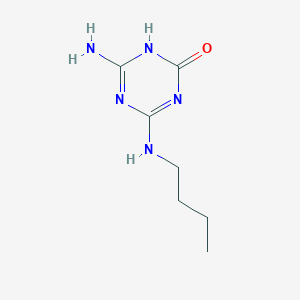
![1,4-Diamino-6-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13136520.png)
